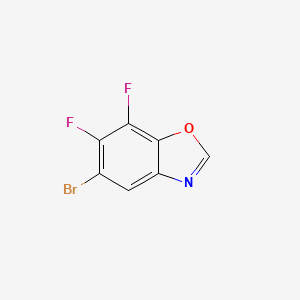
5-Bromo-6,7-difluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method is the condensation of 2-aminophenol with 5-bromo-6,7-difluoro-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted-6,7-difluoro-1,3-benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of dehalogenated benzoxazole derivatives.
Scientific Research Applications
5-Bromo-6,7-difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-microbial, anti-cancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as the inhibition of kinase activity or modulation of gene expression, resulting in anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6,7-Difluoro-1,3-benzoxazole
- 5-Bromo-1,3-benzoxazole
Uniqueness
5-Bromo-6,7-difluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives. The combination of these halogens provides a distinct electronic environment that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C7H2BrF2NO |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrF2NO/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H |
InChI Key |
OKAFPLGKZANJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


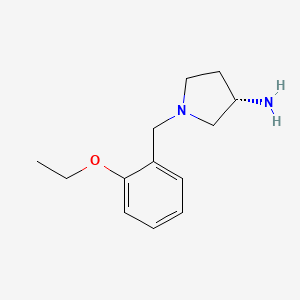
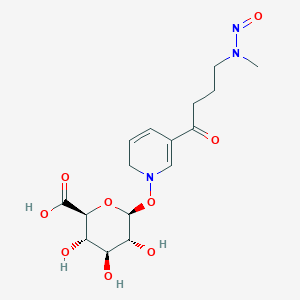
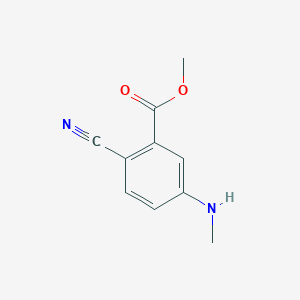
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
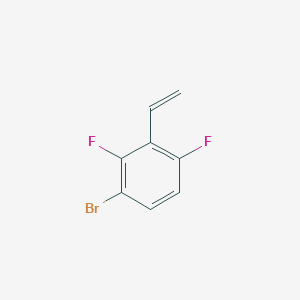
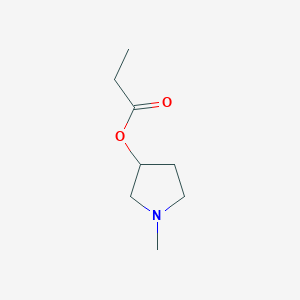
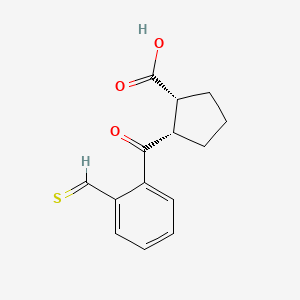
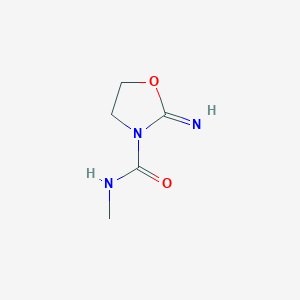

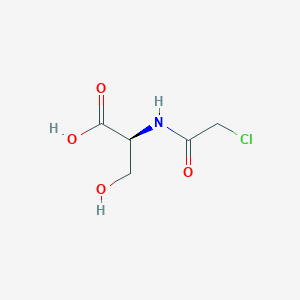

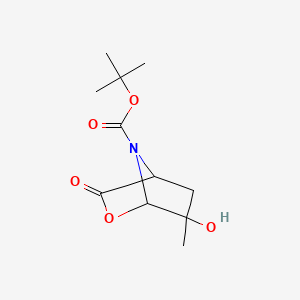
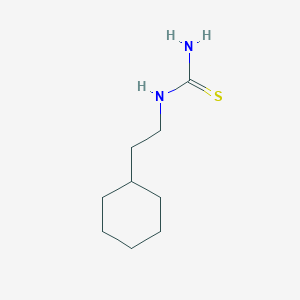
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
